11-Iodoundecyltrimethoxysilane
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Overview
Description
11-Iodoundecyltrimethoxysilane is an organosilane compound with the chemical formula C14H31IO3Si . It is a clear, colorless liquid that is soluble in organic solvents such as ethanol, toluene, and chloroform. This compound is used as a coupling agent and has applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
11-Iodoundecyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 11-iodoundecanol with trimethoxysilane in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve similar reaction conditions but on a larger scale, with continuous monitoring and optimization to ensure high yield and purity .
Chemical Reactions Analysis
11-Iodoundecyltrimethoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with tertiary amines to form quaternary ammonium salts.
Hydrolysis and Condensation: The methoxy groups can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds.
Common reagents used in these reactions include tertiary amines, water, and catalysts such as acids or bases. The major products formed from these reactions include quaternary ammonium salts and siloxane polymers .
Scientific Research Applications
11-Iodoundecyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: It is used in the modification of surfaces for biological assays and immobilization of biomolecules.
Industry: It is used in the production of coatings, adhesives, and sealants to enhance their properties.
Mechanism of Action
The mechanism of action of 11-Iodoundecyltrimethoxysilane involves the formation of covalent bonds between the silanol groups and the surface of inorganic materials. This enhances the adhesion and compatibility between organic and inorganic phases . The molecular targets include hydroxyl groups on the surface of materials, and the pathways involved include hydrolysis and condensation reactions .
Comparison with Similar Compounds
11-Iodoundecyltrimethoxysilane can be compared with other similar organosilane compounds such as:
3-Aminopropyltriethoxysilane: Used for surface modification and as a coupling agent.
Vinyltrimethoxysilane: Used in the production of cross-linked polymers and as a coupling agent.
Octyltriethoxysilane: Used for hydrophobic surface treatments and as a coupling agent.
What sets this compound apart is its unique iodine functional group, which can participate in specific reactions and provide distinct properties compared to other organosilanes .
Properties
IUPAC Name |
11-iodoundecyl(trimethoxy)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31IO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSVHJRYXGJXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCI)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31IO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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